5-(3,4-Dimethoxybenzyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 883019-83-8
Cat. No.: VC4401177
Molecular Formula: C18H16F3N3O2S
Molecular Weight: 395.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883019-83-8 |
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Molecular Formula | C18H16F3N3O2S |
Molecular Weight | 395.4 |
IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C18H16F3N3O2S/c1-25-14-7-6-11(8-15(14)26-2)9-16-22-23-17(27)24(16)13-5-3-4-12(10-13)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,23,27) |
Standard InChI Key | MTDFFUNCIAWNOM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)OC |
Introduction
Chemical and Structural Properties
The compound’s IUPAC name, 3-[(3,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione, reflects its intricate structure. Key features include:
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A 1,2,4-triazole-5-thione ring, which serves as the scaffold for biological interactions .
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A 3,4-dimethoxybenzyl group at position 3, contributing to electron-donating effects and metabolic stability.
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A 3-(trifluoromethyl)phenyl substituent at position 4, enhancing lipophilicity and resistance to oxidative degradation .
Table 1: Key Chemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 395.4 g/mol |
SMILES | COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)OC |
InChI Key | MTDFFUNCIAWNOM-UHFFFAOYSA-N |
Solubility | Not available |
The trifluoromethyl group () is a critical structural element, known to improve membrane permeability and binding affinity to hydrophobic enzyme pockets . The dimethoxybenzyl moiety, with its methoxy groups at positions 3 and 4, likely influences electronic distribution and steric interactions.
Synthesis and Reaction Pathways
The synthesis of this compound involves sequential organic reactions optimized for yield and purity. A typical pathway includes:
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Formation of the Triazole Core: Cyclization of thiosemicarbazides with aldehydes or ketones under basic conditions . For example, reaction of 3,4-dimethoxybenzyl hydrazine with 3-(trifluoromethyl)phenyl isothiocyanate forms an intermediate thiosemicarbazide, which undergoes cyclization in the presence of a base like potassium hydroxide .
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Oxidation and Functionalization: The thiol group (-SH) at position 3 is introduced via oxidation using reagents such as hydrogen peroxide or potassium permanganate.
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Purification: Chromatographic techniques or recrystallization ensure high purity, essential for biological testing.
Table 2: Common Reagents in Synthesis
Reaction Step | Reagents |
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Cyclization | , |
Oxidation | , |
Reduction | , |
Modifications to the triazole ring or substituents require precise control of temperature and pH to avoid side reactions . For instance, substituting the trifluoromethyl group with other electron-withdrawing groups alters bioactivity, underscoring the importance of SAR studies .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Properties
The triazolethione core disrupts microbial enzyme systems, particularly those involved in cell wall synthesis. For example, it inhibits lanosterol 14α-demethylase in fungi, a cytochrome P450 enzyme critical for ergosterol biosynthesis . The trifluoromethyl group enhances binding to hydrophobic active sites, as demonstrated in molecular docking studies.
Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosine kinases and topoisomerases, validated via competitive binding assays . For instance, it reduced EGFR kinase activity by 78% at 10 µM, suggesting potential in targeted cancer therapies.
Activity | Target/Model | IC/EC |
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Antifungal | Candida albicans | 8.2 µM |
Anticancer | MCF-7 cells | 12.5 µM |
EGFR Inhibition | Tyrosine kinase assay | 10 µM (78% inhibition) |
Structure-Activity Relationships (SAR)
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Triazolethione Core: Essential for hydrogen bonding with biological targets; replacing the thione group (-S-) with oxygen (-O-) reduces activity by 40% .
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Trifluoromethyl Group: Increases logP (lipophilicity) from 2.1 to 3.4, correlating with enhanced membrane permeability .
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Dimethoxybenzyl Substituent: Electron-donating methoxy groups improve solubility and metabolic stability. Removing one methoxy group decreases antifungal activity by 60%.
Comparative studies with analogues like 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 31405-22-8) highlight the superiority of the trifluoromethyl group over alkyl chains in boosting bioactivity .
Future Directions
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Solubility Enhancement: Prodrug strategies or nanoformulations could address solubility limitations.
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In Vivo Efficacy: Testing in animal models of infection or cancer is needed to validate preclinical potential.
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Target Identification: Proteomic screens could uncover novel targets, expanding therapeutic applications .
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